BenchChemオンラインストアへようこそ!

Endomorphin 2

Antinociception Opioid Receptor Pharmacology Behavioral Pharmacology

Endomorphin 2 is an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH2) and a highly selective μ-opioid receptor agonist. It exhibits a distinct pharmacological profile, acting as a partial agonist at G-protein activation with limited β-arrestin recruitment, unlike DAMGO or Endomorphin 1. Its unique tissue distribution and dynorphin-dependent antinociception make it an irreplaceable tool for studying biased agonism and neuropathic pain mechanisms. Secure your supply for critical research.

Molecular Formula C32H37N5O5
Molecular Weight 571.7 g/mol
CAS No. 141801-26-5
Cat. No. B1671278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndomorphin 2
CAS141801-26-5
Synonymsendomorphin 2
endomorphin-2
l-phenylalaninamide, l-tyrosyl-l-prolyl-l-phenylalanyl-
l-tyrosyl-l-prolyl-l-phenylalanyl-l-phenylalaninamide
l-tyrosyl-l-prolyl-l-phenylalanyl-l-phenylalaninamide, (-)-
tetrapeptide-15
Tyr-Pro-Phe-Phe-NH2
tyrosyl-prolyl-phenylalanyl-phenylalaninamide
Molecular FormulaC32H37N5O5
Molecular Weight571.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
InChIInChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1
InChIKeyXIJHWXXXIMEHKW-LJWNLINESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Endomorphin 2 (CAS 141801-26-5): High-Affinity Mu-Opioid Receptor Agonist for Analgesic and Signaling Research


Endomorphin 2 (CAS 141801-26-5) is an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH2) belonging to the endomorphin class of opioid peptides. It functions as a high-affinity, highly selective agonist of the μ-opioid receptor (MOR), with reported Ki values of 0.69 nM for μ, 9233 nM for δ, and 5240 nM for κ opioid receptors [1]. Endomorphin 2 is one of two known endogenous endomorphins (alongside Endomorphin 1), distinguished by its distinct tissue distribution, with greater prevalence in the spinal cord compared to the brain [2]. The compound demonstrates high affinity for kappa3 binding sites (Ki = 20-30 nM) and exhibits minimal affinity for δ or κ1 receptor subtypes [1]. Its endogenous origin and receptor selectivity profile make it a critical tool for investigating μ-opioid receptor pharmacology and biased signaling mechanisms.

Endomorphin 2 Procurement: Why Analogs Cannot Simply Replace This Unique Endogenous Peptide


Substituting Endomorphin 2 with other μ-opioid agonists—including its closest analog Endomorphin 1, or standard peptidic agonists like DAMGO—introduces significant experimental variability due to fundamental differences in receptor activation mechanisms, downstream signaling bias, and in vivo analgesic profile. Endomorphin 2 exhibits a distinct pharmacological fingerprint: it acts as a partial agonist at the G-protein level [1], demonstrates biased agonism with limited β-arrestin recruitment [2], and engages a unique dynorphin-dependent mechanism for antinociception not observed with Endomorphin 1 [3]. Moreover, its native peptide sequence is susceptible to rapid proteolytic degradation and limited blood-brain barrier permeability, necessitating careful structural consideration when evaluating in vivo efficacy [4]. These differentiating features mean that generic substitution with DAMGO, morphine, or even Endomorphin 1 will yield different signaling outcomes and biological responses, making Endomorphin 2 irreplaceable for studies requiring its specific biased agonism profile or for serving as a parent scaffold in analog development.

Endomorphin 2: Head-to-Head Quantitative Differentiation from Key Comparators


Endomorphin 2 vs. Endomorphin 1: Divergent Antinociceptive Mechanisms and Receptor Pathways

Endomorphin 2 and Endomorphin 1 exhibit mechanistically distinct antinociceptive pathways despite both acting as μ-opioid receptor agonists. While Endomorphin 1-induced antinociception is blocked solely by μ-opioid receptor antagonism, Endomorphin 2-induced antinociception is blocked by both μ- and κ-opioid receptor antagonists, indicating a unique downstream dynorphin release mechanism [1]. In mouse tail-flick assays, Endomorphin 1 was 3.3-fold more potent than Endomorphin 2 (ED50 values: Endomorphin-1 = 1.2 μg; Endomorphin-2 = 4.0 μg) [1]. Critically, pretreatment with an antiserum against dynorphin A(1-17) blocked Endomorphin 2-induced but not Endomorphin 1-induced tail-flick inhibition, confirming the divergence in signaling pathways [1].

Antinociception Opioid Receptor Pharmacology Behavioral Pharmacology

Endomorphin 2 vs. DAMGO: Partial Agonism at G-Protein and Biased Signaling Profiles

In rat spinal cord and thalamic membranes, Endomorphin 2 acts as a partial agonist at the G-protein level relative to the full agonist DAMGO. Concentration-response curves for [35S]GTPγS binding revealed that Endomorphin 2 produced only 50-60% of the maximal G-protein activation achieved by DAMGO [1]. Furthermore, in functional selectivity assays across five distinct MOR signaling outputs, Endomorphin 2 exhibited a biased agonism profile distinct from DAMGO and morphine, with lower efficacy in β-arrestin recruitment pathways [2]. The operational efficacy (τ) values for GIRK channel activation relative to DAMGO (τ = 1.00) were Endomorphin 2 = 0.59, compared to morphine = 0.72 [2].

G-Protein Activation Biased Agonism Opioid Receptor Signaling

Endomorphin 2 vs. Morphine and DAMGO: Spinal Analgesic Potency Ranking in Acute Pain Models

In a comparative study of spinal analgesic action in rats, the potency ranking for increasing tail-flick latency following intrathecal (i.t.) administration was: DAMGO > morphine = Endomorphin 1 > Endomorphin 2 [1]. Endomorphin 2 (2.5-10 μg i.t.) produced significant but less pronounced antinociception compared to DAMGO and morphine. However, in a neuropathic pain model (sciatic nerve crushing), both Endomorphin 1 and Endomorphin 2 (5 μg i.t.) produced statistically significant antiallodynic effects, whereas morphine (5 μg i.t.) was ineffective [1]. This demonstrates that Endomorphin 2's therapeutic profile differs fundamentally from morphine in neuropathic pain contexts, with enhanced efficacy against allodynia.

Spinal Analgesia Acute Pain Intrathecal Administration

Endomorphin 2 vs. Morphine: Reduced Respiratory Depression Liability

In conscious rats, Endomorphin 2 attenuated the hypercapnic ventilatory response (HCVR) only at high doses, in contrast to morphine and DAMGO which diminished HCVR at much lower doses [1]. While the study notes that quantitative dose-response data are not fully detailed in the available abstract, the qualitative finding demonstrates that Endomorphin 2 exhibits a wider therapeutic window between analgesic and respiratory depressant doses compared to morphine. This supports the concept that the analgesic, respiratory, and cardiovascular effects of MOR agonists can be dissociated, with endomorphins offering a safer profile [1].

Respiratory Depression Safety Pharmacology Hypercapnic Ventilatory Response

Endomorphin 2 as a Biased Agonist Scaffold: G-Protein Bias and β-Arrestin Recruitment Profile

Endomorphin 2 serves as a parent scaffold for developing G-protein-biased μ-opioid receptor agonists. In BRET-based assays, Endomorphin 2 analogs with modifications at positions 1, 2, and/or 3 exhibited strong bias towards G-protein activation, with nearly half of the developed analogs showing strong G-protein bias and four compounds being nearly inactive towards β-arrestin 2 recruitment [1]. These biased analogs also blocked the propensity of native Endomorphin 2 to evoke μ-β-arrestin 2 interaction, providing tools to investigate the in vivo consequences of biased agonism [1]. Notably, analogs incorporating d-Ala or d-NMeAla at position 2 were approximately twofold more potent than the parent peptide and showed enhanced resistance to degradation by brain homogenate, dipeptidyl peptidase IV, and aminopeptidase M [2].

Biased Agonism β-Arrestin Recruitment Functional Selectivity

Endomorphin 2: Optimal Research and Procurement Application Scenarios


Investigating μ-Opioid Receptor Biased Agonism and Functional Selectivity

Endomorphin 2 is the ideal reference agonist for studies examining the dissociation between G-protein-mediated analgesia and β-arrestin-mediated adverse effects. Its partial agonist profile at G-protein activation (50-60% of DAMGO maximal response) [1] and its demonstrated capacity to recruit β-arrestin provide a baseline for evaluating novel biased ligands. Researchers developing G-protein-biased MOR agonists use Endomorphin 2 as the parent scaffold, as evidenced by recent studies where EM-2 analogs achieved strong G-protein bias with minimal β-arrestin recruitment [2]. Procurement is essential for laboratories conducting BRET-based bias factor calculations or developing safer opioid analgesics.

Neuropathic Pain Mechanism Studies and Antiallodynic Drug Discovery

Endomorphin 2 demonstrates unique antiallodynic efficacy in neuropathic pain models where morphine is ineffective. In rats subjected to sciatic nerve crushing, Endomorphin 2 (5 μg i.t.) produced statistically significant antiallodynic effects, whereas an equivalent dose of morphine failed to do so [1]. This differential efficacy makes Endomorphin 2 a critical positive control and reference compound for neuropathic pain research, particularly for studies targeting allodynia mechanisms and evaluating novel analgesics for neuropathic conditions. Procurement should be prioritized for laboratories using chronic constriction injury, spinal nerve ligation, or sciatic nerve crushing models.

Endogenous Opioid Peptide Pharmacology and Receptor Subtype Differentiation

Endomorphin 2's distinct tissue distribution (predominantly spinal) and unique mechanistic pathway involving dynorphin release and subsequent κ-opioid receptor activation [1] make it an indispensable tool for differentiating μ-opioid receptor subtypes and downstream signaling cascades. Unlike Endomorphin 1, which acts solely through μ-opioid receptors, Endomorphin 2 engages a secondary κ-opioid mechanism, providing a means to dissect μ- and κ-opioid interactions in pain processing. Procurement is essential for studies requiring pharmacological distinction between μ1/μ2 receptor subtypes and for mapping endogenous opioid circuitry in the central nervous system [2].

Peptide Stability and Blood-Brain Barrier Permeability Studies

Due to its poor metabolic stability and limited blood-brain barrier permeability, native Endomorphin 2 serves as a critical baseline control for evaluating the pharmacokinetic improvements of structurally modified analogs [1]. Studies have demonstrated that EM-2 analogs with Pro4-substitution or guanidino modification exhibit significantly enhanced brain stability (up to 10-fold increased t1/2) and improved BBB transport [2]. Procurement of native Endomorphin 2 is essential for comparative in vitro BBB models, brain homogenate stability assays, and for validating the enhanced CNS delivery of novel endomorphin-based therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endomorphin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.